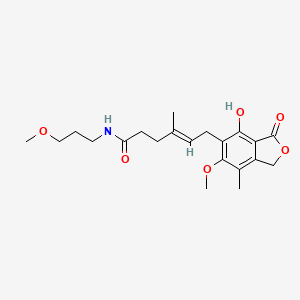![molecular formula C16H20N4O3S B12162977 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B12162977.png)
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(甲磺酰基)哌嗪-1-基]甲基}-6-苯基哒嗪-3(2H)-酮是一种合成有机化合物,由于其独特的化学结构和潜在的应用,在各个科学研究领域引起了人们的兴趣。该化合物具有一个被甲磺酰基取代的哌嗪环,与一个苯基哒嗪酮核心相连,使其成为各种化学反应和生物相互作用的多功能分子。
准备方法
合成路线和反应条件
2-{[4-(甲磺酰基)哌嗪-1-基]甲基}-6-苯基哒嗪-3(2H)-酮的合成通常涉及多个步骤,从容易获得的起始原料开始。一条常见的路线包括用合适的卤甲基衍生物烷基化4-(甲磺酰基)哌嗪,然后与苯基哒嗪酮前体环化。反应条件通常包括使用极性非质子溶剂,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),以及碳酸钾 (K2CO3) 等碱来促进烷基化和环化步骤。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器,以确保对反应参数的精确控制,以及先进的纯化技术,如重结晶或色谱,以分离所需产物。
化学反应分析
反应类型
2-{[4-(甲磺酰基)哌嗪-1-基]甲基}-6-苯基哒嗪-3(2H)-酮可以发生各种化学反应,包括:
氧化: 甲磺酰基可以被氧化形成砜衍生物。
还原: 在特定条件下,哒嗪酮核心可以被还原,生成二氢哒嗪酮衍生物。
常用试剂和条件
氧化: 可以使用过氧化氢 (H2O2) 或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 可以使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。
取代: 可以在三乙胺 (TEA) 等碱的存在下,使用烷基卤化物或酰氯等亲核试剂。
主要产物
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为研究受体相互作用和信号通路配体。
医学: 潜在的治疗应用,包括作为特定酶或受体的抑制剂。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
2-{[4-(甲磺酰基)哌嗪-1-基]甲基}-6-苯基哒嗪-3(2H)-酮发挥作用的机制通常与其与特定分子靶标相互作用的能力有关。例如,它可能通过结合活性位点来抑制某些酶,从而阻断其活性。哌嗪环和苯基哒嗪酮核心是促进这些相互作用的关键结构特征,可能涉及氢键、疏水相互作用和π-π堆积。
相似化合物的比较
类似化合物
- 2-{[4-(2-甲氧基苯基)哌嗪-1-基]烷基}-1H-苯并[d]咪唑
- 4-(甲磺酰基)哌嗪衍生物
- 苯基哒嗪酮类似物
独特性
2-{[4-(甲磺酰基)哌嗪-1-基]甲基}-6-苯基哒嗪-3(2H)-酮因其独特的甲磺酰基取代的哌嗪环和苯基哒嗪酮核心的组合而脱颖而出。这种结构排列提供了一组独特的化学和生物学特性,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C16H20N4O3S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)19-11-9-18(10-12-19)13-20-16(21)8-7-15(17-20)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
InChI 键 |
XKYOGEGGJQINQI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12162920.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12162944.png)
![1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B12162951.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162954.png)

![N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12162960.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12162963.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162964.png)
![6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one](/img/structure/B12162972.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,5-dichlorophenyl)butanamide](/img/structure/B12162975.png)
